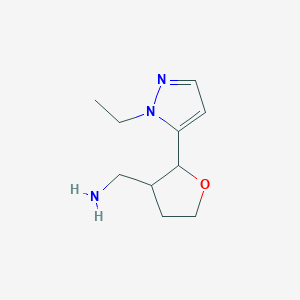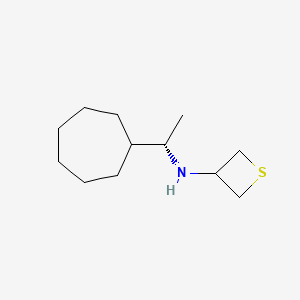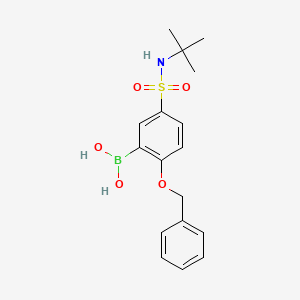
(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research This compound is characterized by the presence of a boronic acid group, a benzyloxy group, and a tert-butylsulfamoyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of phenol with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the tert-Butylsulfamoyl Group: The tert-butylsulfamoyl group can be introduced by reacting the intermediate compound with tert-butylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Boronic Acid Group: The boronic acid group can be introduced through a Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.
化学反応の分析
Types of Reactions
(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
科学的研究の応用
(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs for boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: The compound can be used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
作用機序
The mechanism of action of (2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy and tert-butylsulfamoyl groups, making it less versatile in certain applications.
(2-(Benzyloxy)phenyl)boronic Acid: Lacks the tert-butylsulfamoyl group, which may affect its reactivity and binding properties.
(2-(tert-Butylsulfamoyl)phenyl)boronic Acid: Lacks the benzyloxy group, which may influence its solubility and interaction with molecular targets.
Uniqueness
(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid is unique due to the presence of both the benzyloxy and tert-butylsulfamoyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups allows for greater versatility in organic synthesis and medicinal chemistry, making it a valuable compound for research and development.
特性
分子式 |
C17H22BNO5S |
|---|---|
分子量 |
363.2 g/mol |
IUPAC名 |
[5-(tert-butylsulfamoyl)-2-phenylmethoxyphenyl]boronic acid |
InChI |
InChI=1S/C17H22BNO5S/c1-17(2,3)19-25(22,23)14-9-10-16(15(11-14)18(20)21)24-12-13-7-5-4-6-8-13/h4-11,19-21H,12H2,1-3H3 |
InChIキー |
RSBWOQMPTRIKHE-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OCC2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoicacid](/img/structure/B13337997.png)
![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
![1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13338004.png)
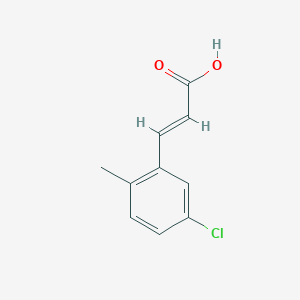
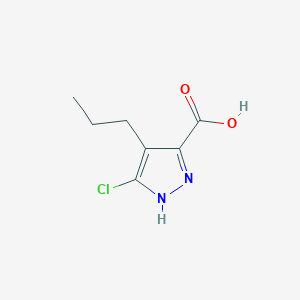
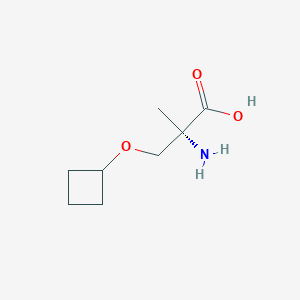
![(3AS,4S,6R,6aS)-4-(allyloxy)-6-((R)-1,2-bis(benzyloxy)ethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13338025.png)
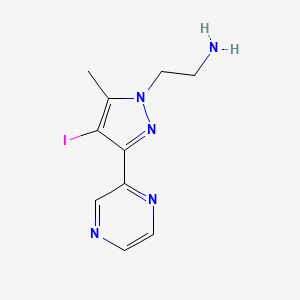
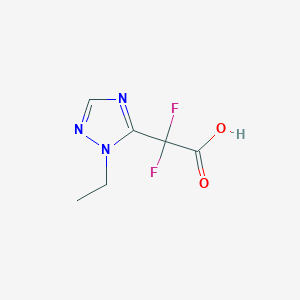
![(2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13338037.png)
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13338041.png)
